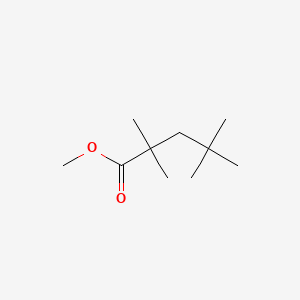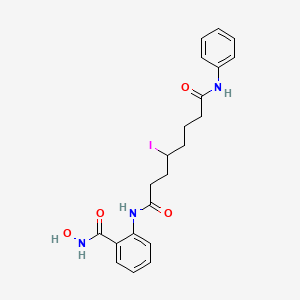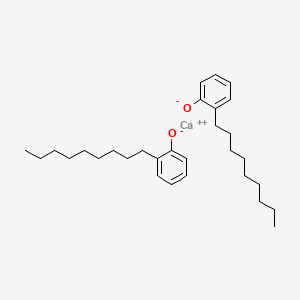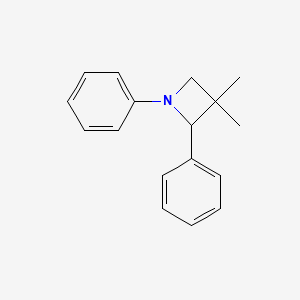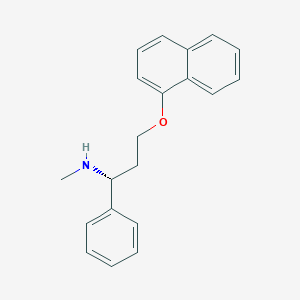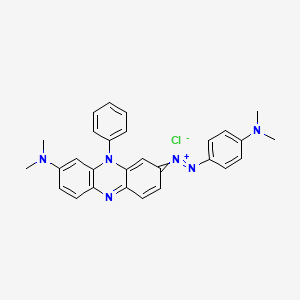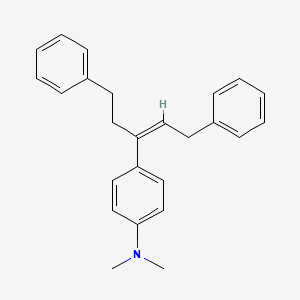
3-(4Dimethylaminophenyl)-1,5-diphenylpent-2-en
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4Dimethylaminophenyl)-1,5-diphenylpent-2-en is a compound that has garnered significant interest in the fields of chemistry and material science. This compound is characterized by its unique structure, which includes a dimethylamino group attached to a phenyl ring, and a pent-2-en backbone with two phenyl groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4Dimethylaminophenyl)-1,5-diphenylpent-2-en typically involves the condensation of 4-(dimethylamino)benzaldehyde with appropriate ketones or aldehydes under basic or acidic conditions. One common method involves the use of acetic anhydride and pyridine as catalysts, where the reaction is carried out at elevated temperatures (around 220°C) to facilitate the formation of the desired product . Another approach involves the use of sodium hydroxide in the presence of a phase transfer catalyst such as Aliquat 336 .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The choice of catalysts and reaction conditions can be optimized to enhance yield and purity. Continuous flow reactors may also be employed to improve efficiency and scalability.
化学反应分析
Types of Reactions
3-(4Dimethylaminophenyl)-1,5-diphenylpent-2-en undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium or platinum catalysts, resulting in the formation of reduced amines or alcohols.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the dimethylamino group acts as an activating group, facilitating reactions with halogens, nitrating agents, or sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium (Pd) or platinum (Pt) catalysts
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃), sulfonating agents (SO₃)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Halogenated, nitrated, or sulfonated derivatives
科学研究应用
3-(4Dimethylaminophenyl)-1,5-diphenylpent-2-en has a wide range of applications in scientific research:
作用机制
The mechanism of action of 3-(4Dimethylaminophenyl)-1,5-diphenylpent-2-en involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, modulating their activity.
Pathways Involved: It may influence cellular signaling pathways, leading to changes in gene expression, protein synthesis, and metabolic processes.
相似化合物的比较
Similar Compounds
4-(4-Dimethylaminophenyl)pyridine: Shares the dimethylamino group and phenyl ring, but differs in the core structure.
Pyrazole Derivatives: Contain nitrogen atoms in a five-membered ring, offering different chemical and biological properties.
Uniqueness
3-(4Dimethylaminophenyl)-1,5-diphenylpent-2-en is unique due to its specific structural arrangement, which imparts distinct photophysical properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research.
属性
分子式 |
C25H27N |
|---|---|
分子量 |
341.5 g/mol |
IUPAC 名称 |
4-[(Z)-1,5-diphenylpent-2-en-3-yl]-N,N-dimethylaniline |
InChI |
InChI=1S/C25H27N/c1-26(2)25-19-17-24(18-20-25)23(15-13-21-9-5-3-6-10-21)16-14-22-11-7-4-8-12-22/h3-12,15,17-20H,13-14,16H2,1-2H3/b23-15- |
InChI 键 |
CVOMFEVOSHTJTA-HAHDFKILSA-N |
手性 SMILES |
CN(C)C1=CC=C(C=C1)/C(=C\CC2=CC=CC=C2)/CCC3=CC=CC=C3 |
规范 SMILES |
CN(C)C1=CC=C(C=C1)C(=CCC2=CC=CC=C2)CCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


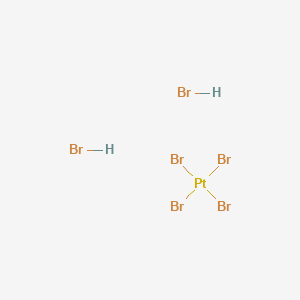
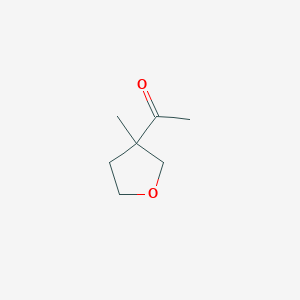
![1-[(E)-2-pyridin-2-ylethenyl]piperazine](/img/structure/B13818765.png)
![(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13818770.png)
![4-chloro-N-(2-hydroxyethyl)-N-(((1R,4S)-3-methylbicyclo[2.2.1]heptan-2-yl)methyl)benzamide](/img/structure/B13818779.png)
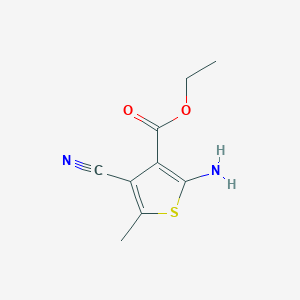
![2-amino-7-[(1S,2S)-1,2-dihydroxypropyl]-3H-pteridin-4-one](/img/structure/B13818794.png)
![1-{2-[4-(Benzyloxy)-3-bromophenyl]ethyl}-6-methoxy-3,4-dihydroisoquinolin-7-yl ethyl carbonate](/img/structure/B13818803.png)
